REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]([CH:26](O)[CH2:27][CH3:28])[C:10]([N:19]3[CH2:24][CH2:23][N:22]([CH3:25])[CH2:21][CH2:20]3)=[N:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:4][CH2:3]1.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[OH-].[Na+]>ClCCl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CO>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([C:8]2[C:9](=[CH:26][CH2:27][CH3:28])[C:10]([N:19]3[CH2:20][CH2:21][N:22]([CH3:25])[CH2:23][CH2:24]3)=[N:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)[CH2:6][CH2:7]1 |f:3.4,6.7|
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Name
|
1-[2,4-bis(4-methyl-1-piperazinyl)-3H-[1,5]benzodiazepin-3-yl]-1-propanol
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Quantity
|
19.93 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C=1C(C(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C)C(CC)O
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Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
660 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for another hour at 0° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
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STIRRING
|
Details
|
Two phase system was agitated for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the water phase was extracted with dichloromethane (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered off the filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C=1C(C(=NC2=C(N1)C=CC=C2)N2CCN(CC2)C)=CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.44 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |